(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure for “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is not available in the sources I have access to .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the transformation of reactants to products. Unfortunately, specific information about the chemical reactions involving “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and more. Unfortunately, the specific physical and chemical properties for “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” are not available in the sources I have access to .Scientific Research Applications
Synthesis of Meropenem Sidechain : This compound has been synthesized as a sidechain of Meropenem, an antibiotic, using hydroxyproline as a starting material. The synthesis involves four steps and yields a product suitable for industrial production (Lin Qi, 2013).
Characterization of Meropenem Intermediate : Another study synthesized and characterized Meropenem intermediate from trans-4-hydroxy-L-proline. This process included N-acylation, sulfonylation, amidation, configuration inversion assisted by microwave irradiation, and hydrolysis (Xu Zhong-yu, 2010).
Labeling of Carbapenem Antibiotic : A novel 1 β-methyl carbapenem antibiotic, SM-7338, was labeled with carbon-14 at the C3 position for use in metabolic studies. This synthesis involved selective esterification, condensation, desililation, and hydrogenolysis (K. Nishioka, H. Kanamaru, 1991).
Ring Opening in Carbapenem-derived Esters : Ethylamine and ethanolamine were shown to react with a carbapenem-derived ester, leading to the opening of the β-lactam ring and formation of enantiomerically pure pyrrolidine derivatives (Z. R. Valiullina et al., 2020).
Reaction with Electrophiles : 4-(p-nitrobenzyl)pyridine, a related compound, was studied for its reaction with various electrophiles, including carcinogenic alkylating and acylating agents, to understand the structure of the resulting products (B. Goldschmidt et al., 1976).
Synthesis of Carboxylic Esters and Lactones : A study utilized 2-methyl-6-nitrobenzoic anhydride with 4-(dimethylamino)pyridine for the synthesis of carboxylic esters and lactones, highlighting the compound's role in promoting intramolecular condensation reactions (Isamu Shiina et al., 2002, 2004).
Synthesis of Panipenem : Panipenem, a carbapenem antibiotic, was synthesized using a process involving condensation of p-nitrobenzyl carbapenam and a meropenem sidechain, followed by deprotection reactions (T. Ning, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLBNJWGUYQZHD-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446628 | |
Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate | |
CAS RN |
96034-64-9 | |
Record name | (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96034-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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